molecular formula C12H16O2 B1395143 4-Ethoxy-3-isopropylbenzaldehyde CAS No. 883537-58-4

4-Ethoxy-3-isopropylbenzaldehyde

Cat. No.: B1395143
CAS No.: 883537-58-4
M. Wt: 192.25 g/mol
InChI Key: VYZGHUKLYCIHFZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the 4-position and an isopropyl group at the 3-position on the benzene ring. This compound is used primarily in research and development settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxyacetophenone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the Friedel-Crafts acylation process to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-isopropylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-isopropylbenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions from the reducing agent. Electrophilic aromatic substitution reactions involve the activation of the benzene ring by the electron-donating ethoxy and isopropyl groups, facilitating the attack of electrophiles on the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-isopropylbenzaldehyde is unique due to the combined presence of both ethoxy and isopropyl groups, which can significantly influence its chemical reactivity and physical properties. The ethoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the isopropyl group provides steric hindrance that can affect the orientation and rate of these reactions .

Properties

IUPAC Name

4-ethoxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGHUKLYCIHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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